Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl is classified as a protected amino acid derivative. It combines the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with a Boc (tert-butyloxycarbonyl) group on the nitrogen of the histidine side chain. This compound is particularly relevant in the context of solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides that require specific stereochemistry and minimal epimerization during synthesis .
The synthesis of Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl typically involves several key steps:
The entire process must be carefully controlled to minimize epimerization, which can occur due to the acidic environment often used in peptide coupling reactions .
The molecular structure of Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl can be described as follows:
The compound features a chiral center at the carbon adjacent to the carboxylic acid, contributing to its stereochemical properties essential for biological activity .
Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl participates in several key chemical reactions:
The mechanism of action for Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl primarily revolves around its role in peptide synthesis:
The physical and chemical properties of Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl include:
Fmoc-N-Methyl-D-Histidine(Boc)-Hydroxyl is widely utilized in various scientific applications:
Orthogonal Protection Scheme:Fmoc-N-Me-D-His(Boc)-OH integrates two orthogonal protecting groups: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile and removed by piperidine (20–50% in DMF), while the imidazole Boc (tert-butyloxycarbonyl) group on the histidine side chain is acid-labile (cleaved with trifluoroacetic acid, TFA). This orthogonality prevents undesired side reactions during peptide elongation and enables sequential deprotection cycles in Fmoc-SPPS [1] [6]. The N-methylation (N-Me) further enhances steric control, reducing hydrogen bonding and aggregation during chain assembly [3] [9].
Epimerization Mitigation:Histidine is highly susceptible to epimerization (up to 15% in standard derivatives) due to imidazole-mediated deprotonation at the α-carbon during activation. The Boc group on the imidazole ring in Fmoc-N-Me-D-His(Boc)-OH electronically shields the Nπ atom, reducing basicity and epimerization to <2% (Table 1). This makes it indispensable for synthesizing chirally pure D-histidine-containing peptides, such as enzyme-resistant antimicrobial agents [4] [5] [7].
Table 1: Epimerization Rates of Histidine Derivatives During Activation
Derivative | Epimerization Rate (%) | Activation Conditions |
---|---|---|
Fmoc-L-His-OH | 10–15% | DIC/HOAt in DMF |
Fmoc-L-His(Trt)-OH | 5–8% | DIC/HOAt in DMF |
Fmoc-L-His(Boc)-OH | 3–4% | DIC/HOAt in DMF |
Fmoc-N-Me-D-His(Boc)-OH | <2% | DIC/HOAt in DMF |
Synthetic Workflow Integration:
Orthogonal Deprotection for Chemoselective Modification:The Boc group on histidine’s imidazole is selectively cleavable under mild acidic conditions (e.g., 20–50% TFA/DCM, 0.5–1 h) while preserving tBu-based side-chain protections (e.g., Ser(tBu), Asp(OtBu)). This enables on-resin cyclization or conjugation at histidine sites (Figure 1) [1] [6]:
Step 1: Fmoc removal → Free *N*-terminal amine Step 2: Selective Boc cleavage → Unmasked imidazole Step 3: Imidazole alkylation/conjugation Step 4: Global deprotection (TFA)
Table 2: Cleavage Conditions for Orthogonal Deprotection
Protecting Group | Cleavage Reagent | Time | Compatibility |
---|---|---|---|
Fmoc | 20% piperidine/DMF | 2 × 5 min | Acid-labile groups, N-methyl amino acids |
Boc (Imidazole) | 30% TFA/DCM + 2% TIS | 30 min | tBu, Trt, Pbf; Wang/Sasrin resins |
Global PG | 95% TFA/H₂O/scavengers | 2–4 h | Cleaves all acid-labile groups, releases peptide |
Functionalization Applications:
Stability Considerations:The N-methyl group prevents diketopiperazine formation during Fmoc removal. However, DBU-based deprotection should be avoided, as it accelerates aspartimide formation in adjacent sequences [2] [3].
Side-Chain Protection Efficiency:
Synthetic Performance Metrics:
Table 3: Histidine Derivative Performance in SPPS
Derivative | Epimerization Risk | Side-Chain Stability | Cost (Relative) | Key Applications |
---|---|---|---|---|
Fmoc-His(Trt)-OH | Moderate (5–8%) | Low (1% TFA-labile) | $ | Short peptides, low-acid steps |
Fmoc-His(Boc)-OH | Low (3–4%) | High (≥50% TFA-stable) | $$ | Acid-sensitive sequences |
Fmoc-N-Me-D-His(Boc)-OH | Very Low (<2%) | High | $$$ | D-peptides, protease-resistant APIs |
Specialized Use Cases:
All Compound Names Cited:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: